BenchChemオンラインストアへようこそ!

10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

PI3K inhibitor isoform selectivity fluorine SAR

This compound (CAS 1956385-14-0, C12H9FN2O3, MW 248.21 g/mol) is a fluorinated heterocyclic building block featuring a fused imidazo[1,2-d][1,4]oxazepine core with a carboxylic acid handle at position 2 and a fluorine atom at position 10. It belongs to the benzoxazepine scaffold class widely employed in the development of isoform-selective phosphoinositide 3-kinase (PI3K) inhibitors, a class that includes the clinical candidates GDC-0326 and GDC-0032.

Molecular Formula C12H9FN2O3
Molecular Weight 248.21 g/mol
Cat. No. B15053732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid
Molecular FormulaC12H9FN2O3
Molecular Weight248.21 g/mol
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)F)C3=NC(=CN31)C(=O)O
InChIInChI=1S/C12H9FN2O3/c13-7-1-2-10-8(5-7)11-14-9(12(16)17)6-15(11)3-4-18-10/h1-2,5-6H,3-4H2,(H,16,17)
InChIKeyJCRWJDDWYTUQOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid: A Key Fluorinated Benzoxazepine Building Block for PI3K Inhibitor Discovery


This compound (CAS 1956385-14-0, C12H9FN2O3, MW 248.21 g/mol) is a fluorinated heterocyclic building block featuring a fused imidazo[1,2-d][1,4]oxazepine core with a carboxylic acid handle at position 2 and a fluorine atom at position 10 [1]. It belongs to the benzoxazepine scaffold class widely employed in the development of isoform-selective phosphoinositide 3-kinase (PI3K) inhibitors, a class that includes the clinical candidates GDC-0326 and GDC-0032 [2]. The 10-fluoro substitution pattern is specifically derived from 5-fluoro-2-hydroxybenzaldehyde through established synthetic routes, making it a regiospecifically defined intermediate for medicinal chemistry programs [3].

Why Position-Specific 10-Fluoro Substitution on the Benzoxazepine Scaffold is Not Interchangeable with 9-Halo or 9-Methoxy Analogs


Within the 5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine series, the position of halogen substitution critically determines the conformational preferences and downstream biological activity of derived inhibitors. Published structure-activity relationship (SAR) studies demonstrate that a C-F substituent at the position analogous to the 10-position of this building block yields a 479-fold PI3Kα/δ isoform selectivity in final inhibitors, a 4.4-fold improvement over the corresponding C-methyl analog (109-fold) [1]. This selectivity gain is attributed to fluorine-mediated control of dihedral torsion angles that optimize ligand-protein interactions [1]. The 10-fluoro pattern is accessed via 5-fluoro-2-hydroxybenzaldehyde, whereas the isomeric 9-fluoro pattern requires 4-fluoro-2-hydroxybenzaldehyde, producing regioisomeric intermediates with distinct selectivity profiles in final compounds [2]. Substituting the 10-fluoro building block with the 9-bromo analog (CAS 1282516-74-8, MW 309.12 g/mol) not only alters the steric and electronic landscape but increases molecular weight by approximately 61 g/mol, which can negatively impact downstream ligand efficiency metrics in drug optimization programs .

Quantitative Evidence Guide: Verifiable Differentiation of 10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic Acid for Procurement Decisions


Fluorine-Enabled 479-Fold PI3K Isoform Selectivity: SAR Evidence from Final Inhibitors

In benzoxazepin-based PI3Kδ inhibitors derived from this scaffold class, the C-F substituent at the position analogous to the 10-fluoro of this building block (Compound 12 in Safina et al., 2017) achieved a PI3Kδ Kiapp of 0.78 nM with 479-fold selectivity for PI3Kδ over PI3Kα [1]. In direct comparison, the C-Me analog (Compound 10) exhibited a PI3Kδ Kiapp of 0.48 nM but only 109-fold α/δ selectivity, while a pyridinyl analog (Compound 15) showed 113-fold selectivity [1]. The fluorine atom restricts the dihedral torsion angle to approximately 120°, optimizing interaction with the Trp760 residue in the PI3Kδ binding pocket, a conformational control mechanism not achievable with C-H, C-Me, or C-Br substituents at this position [1].

PI3K inhibitor isoform selectivity fluorine SAR dihedral angle control

Molecular Weight Advantage: 61 g/mol Lighter Than the 9-Bromo Analog for Fragment-Based Design

The 10-fluoro-2-carboxylic acid building block has a molecular weight of 248.21 g/mol and molecular formula C12H9FN2O3 [1]. Its closest halogen-substituted analog, 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-2-carboxylic acid (CAS 1282516-74-8), has a molecular weight of 309.12 g/mol and formula C12H9BrN2O3 . This represents a mass difference of 60.91 g/mol (24.5% increase), which is significant in the context of fragment-based drug discovery where ligand efficiency metrics penalize higher molecular weight. The fluorine atom contributes only 19 Da versus 80 Da for bromine, preserving the scaffold's suitability as a low-MW starting point for lead optimization .

molecular weight ligand efficiency fragment-based drug discovery halogen comparison

Optimal Lipophilicity (XLogP3 = 1.3) for Drug-Like Property Space

The target compound has a computed XLogP3-AA value of 1.3, topological polar surface area (TPSA) of 64.4 Ų, exactly one hydrogen bond donor (carboxylic acid O-H), and five hydrogen bond acceptors [1]. This lipophilicity profile falls within the optimal range for oral drug-like space (typically LogP 1-3) and CNS drug-likeness (LogP <5, TPSA <90 Ų) [2]. While comparable computed property data for the 9-bromo and 9-methoxy analogs are not available in PubChem, bromine substitution would be expected to increase LogP by approximately 0.5-1.0 units (based on the Hansch π constant for aromatic Br), potentially compromising solubility and metabolic stability in downstream compounds [3].

lipophilicity drug-likeness ADME physicochemical properties

Synthetic Provenance: Regiospecific 10-Fluoro Substitution from 5-Fluoro-2-hydroxybenzaldehyde

The 10-fluoro substitution pattern is established via a published synthetic route starting from 5-fluoro-2-hydroxybenzaldehyde, as documented in Genentech patent US20140058098A1 (Figure 20) for the synthesis of compound 281 (10-fluoro-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine) [1]. The isomeric 9-fluoro pattern requires a different starting material, 4-fluoro-2-hydroxybenzaldehyde (Figure 19 of the same patent), yielding compounds with distinct biological profiles [1]. This regiospecific synthetic provenance means that the 10-fluoro building block cannot be interchanged with the 9-fluoro isomer without altering the entire synthetic route and the downstream compound's selectivity profile.

synthetic route regiospecific synthesis 5-fluoro-2-hydroxybenzaldehyde patent precedent

Carboxylic Acid Handle Enables Direct Amide Coupling Without Protection-Deprotection Steps

The free carboxylic acid at position 2 of this building block allows direct activation and coupling via standard amide bond formation conditions (e.g., HATU, EDC/HOBt) to generate amide, ester, or hydrazide derivatives without requiring separate protection/deprotection sequences [1]. In contrast, the decarboxylated analog 10-fluoro-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1823956-89-3, MW 204.20 g/mol) lacks this functional handle and requires C-H activation or halogenation/functionalization steps to introduce substituents at the 2-position, increasing synthetic complexity . The carboxylic acid also serves as a convenient purification handle via acid-base extraction during workup .

carboxylic acid handle amide coupling esterification derivatization efficiency

Commercial Availability and Supply Chain: Premium Pricing Reflects Specialized Synthesis

The 10-fluoro-2-carboxylic acid building block is available from multiple suppliers at research-scale quantities with purity specifications of 95-98% . Documented pricing includes $838/g (Chemenu, 97% purity) and ¥5,803/g (Bide Pharm, 97% purity) as of 2023 [1]. In comparison, the 9-bromo analog (CAS 1282516-74-8) is listed at ¥700/g (Bide Pharm, 98% purity), making it approximately 8-fold less expensive per gram . This price differential reflects the specialized nature of the 10-fluoro regioisomer synthesis, which requires 5-fluoro-2-hydroxybenzaldehyde as a less commonly available starting material compared to 4-bromo-2-hydroxybenzaldehyde for the 9-bromo analog.

commercial availability procurement pricing supply chain vendor comparison

Recommended Application Scenarios for 10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic Acid Based on Quantitative Differentiation Evidence


PI3Kδ-Selective Inhibitor Lead Optimization Programs Requiring >100-Fold Isoform Selectivity

For medicinal chemistry teams developing PI3Kδ-selective inhibitors where α/δ selectivity exceeding 100-fold is a target product profile requirement, the 10-fluoro building block is the appropriate intermediate choice. The SAR evidence from Safina et al. (2017) demonstrates that C-F substitution at this position achieves 479-fold α/δ selectivity in final benzoxazepin inhibitors, compared to 109-fold for C-Me and 113-fold for pyridinyl analogs [1]. Programs targeting inflammatory or immunological indications where PI3Kδ selectivity is critical should prioritize this building block over the 9-bromo or 9-methoxy alternatives.

Fragment-Based Drug Discovery Libraries Requiring MW <300 Da with Carboxylic Acid Derivatization Handle

With a molecular weight of 248.21 g/mol, TPSA of 64.4 Ų, and XLogP3 of 1.3, this compound meets all criteria for inclusion in fragment-based drug discovery (FBDD) libraries as defined by the Rule of Three (MW <300, ClogP ≤3, HBD ≤3, HBA ≤3) [1]. The free carboxylic acid allows rapid analog generation via amide coupling, enabling fragment elaboration without MW bloat. The 9-bromo analog at 309.12 g/mol exceeds the MW cutoff for most fragment libraries, limiting its utility in FBDD campaigns [2].

Regiospecific Synthesis of 10-Fluoro-2-Substituted Benzoxazepine PI3K Inhibitors per Genentech Patent Routes

Process chemistry groups following the established synthetic routes in US Patent US20140058098A1 should procure the 10-fluoro-2-carboxylic acid building block specifically, as the 10-fluoro pattern is accessed from 5-fluoro-2-hydroxybenzaldehyde and cannot be obtained from the 4-fluoro isomer [1]. The carboxylic acid handle facilitates late-stage diversification at the 2-position, enabling structure-activity relationship exploration without altering the fluorine regiospecificity that underpins isoform selectivity [2].

Cost-Benefit Analysis for Lead Optimization: Premium-Priced 10-Fluoro Building Block vs. Lower-Cost 9-Bromo Analog

For procurement managers evaluating cost versus biological relevance, the 8.3-fold price premium for the 10-fluoro building block over the 9-bromo analog (approximately $838/g vs ~$97/g at 1g scale) must be weighed against the irreplaceable selectivity advantage [1]. In PI3Kδ programs where isoform selectivity is a critical quality attribute, the cost differential is justified by the 4.4-fold greater α/δ selectivity achievable in final compounds [2]. For non-PI3K applications where fluorine conformational effects are not critical, the 9-bromo analog may offer a more economical starting point.

Quote Request

Request a Quote for 10-Fluoro-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.